molecular formula C19H23N3O3 B11565084 N'-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide

N'-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide

Katalognummer: B11565084
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: MSWOJGSWIJJHQT-KGENOOAVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hydrazide functional group, which is often involved in the formation of hydrazones and oximes, making it a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 3,4-dimethoxyacetophenone and 4-methylphenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of oximes or hydrazones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

N’-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N’-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide involves its interaction with various molecular targets. The hydrazide group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    3,4-Dimethoxyacetophenon: Ein Vorläufer bei der Synthese der Zielverbindung.

    4-Methylphenylhydrazin: Ein weiterer Vorläufer, der bei der Synthese verwendet wird.

    Hydrazonen und Oxime: Verbindungen mit ähnlichen funktionellen Gruppen und Reaktivität.

Einzigartigkeit

N’-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazid ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen und aromatischen Ringen, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Fähigkeit, stabile Komplexe zu bilden und an verschiedenen Reaktionen teilzunehmen, macht es zu einer wertvollen Verbindung in der Forschung und in industriellen Anwendungen.

Eigenschaften

Molekularformel

C19H23N3O3

Molekulargewicht

341.4 g/mol

IUPAC-Name

N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-(4-methylanilino)acetamide

InChI

InChI=1S/C19H23N3O3/c1-13-5-8-16(9-6-13)20-12-19(23)22-21-14(2)15-7-10-17(24-3)18(11-15)25-4/h5-11,20H,12H2,1-4H3,(H,22,23)/b21-14+

InChI-Schlüssel

MSWOJGSWIJJHQT-KGENOOAVSA-N

Isomerische SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C(\C)/C2=CC(=C(C=C2)OC)OC

Kanonische SMILES

CC1=CC=C(C=C1)NCC(=O)NN=C(C)C2=CC(=C(C=C2)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.